molecular formula C22H26N2O4 B2718610 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide CAS No. 1788560-68-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide

Cat. No.: B2718610
CAS No.: 1788560-68-8
M. Wt: 382.46
InChI Key: JSBPOTDGSXJMTF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a methoxyphenyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the azepane ring and the methoxyphenyl group. Key steps may include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the azepane ring: This step often involves the use of azepane precursors and appropriate coupling reactions.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety and the methoxyphenyl group can participate in binding interactions, while the azepane ring may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-phenylazepane-1-carboxamide: Similar structure but lacks the methoxy group.

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-hydroxyphenyl)azepane-1-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-26-19-8-6-17(7-9-19)18-4-2-3-11-24(14-18)22(25)23-13-16-5-10-20-21(12-16)28-15-27-20/h5-10,12,18H,2-4,11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBPOTDGSXJMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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